2-Chloro-3'-methylbenzophenone

Descripción general

Descripción

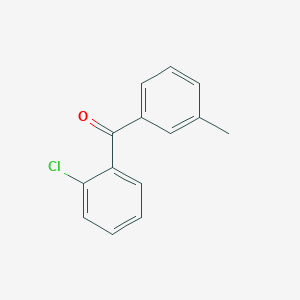

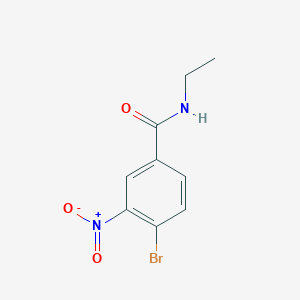

2-Chloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO. Its IUPAC name is (2-chlorophenyl)(3-methylphenyl)methanone1. It has a molecular weight of 230.691.

Synthesis Analysis

The synthesis of 2-Chloro-3’-methylbenzophenone is not directly available in the search results. However, a related compound, 3-Chloro-2’-methylbenzophenone, can be synthesized through a two-stage process involving o-tolyl magnesium chloride with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60°C for 0.333333 h, followed by m-Chlorobenzoyl chloride and (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25°C for 0.5 h2.Molecular Structure Analysis

The InChI code for 2-Chloro-3’-methylbenzophenone is 1S/C14H11ClO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H31. This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-3’-methylbenzophenone are not available in the search results. However, benzophenones, in general, are known to be involved in a variety of chemical reactions due to their phenolic nature3.Physical And Chemical Properties Analysis

2-Chloro-3’-methylbenzophenone is a colorless crystalline solid4. It has a molecular weight of 230.691. Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Application 1: Photophysical Studies

- Summary of Application : 2-Chloro-3’-methylbenzophenone has been used in photophysical studies . These studies often involve examining the interactions of the compound with light, which can provide valuable information about its structure and properties.

- Methods of Application : The compound is typically placed in a solution and exposed to UV light . The resulting changes in the compound are then analyzed using various spectroscopic techniques, such as UV absorption spectroscopy .

Application 2: Synthesis of Substituted Benzopinacols

- Summary of Application : 2-Chloro-3’-methylbenzophenone has been used in the synthesis of substituted benzopinacols . Benzopinacols are a type of organic compound that have a variety of uses in chemical research.

- Methods of Application : The compound is typically placed in a solution and exposed to UV light . This causes a reaction that leads to the formation of the benzopinacol.

- Results or Outcomes : The photoreduction quantum efficiency of the reaction was found to be 7.75% .

Application 3: Synthesis of Other Chemical Compounds

- Summary of Application : 2-Chloro-3’-methylbenzophenone can be used as a starting material in the synthesis of other chemical compounds .

- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, the compound would be reacted with other reagents under controlled conditions to produce the desired compound .

- Results or Outcomes : The specific results or outcomes would depend on the particular synthesis being carried out .

Application 4: Photophysical Properties Study

- Summary of Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .

- Methods of Application : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .

Safety And Hazards

The safety data sheet for 2-Chloro-3’-methylbenzophenone is not directly available. However, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound5.

Direcciones Futuras

The future directions for the use and study of 2-Chloro-3’-methylbenzophenone are not specified in the search results. However, benzophenones, in general, are found in several naturally occurring molecules and various synthetic motifs present in marketed drugs3. This suggests potential future directions in medicinal chemistry and drug discovery.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources164532.

Propiedades

IUPAC Name |

(2-chlorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKPBRMVTWKHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604918 | |

| Record name | (2-Chlorophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-methylbenzophenone | |

CAS RN |

131822-46-3 | |

| Record name | (2-Chlorophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)